CIL56
Übersicht
Beschreibung
CIL56 is an effective selective ferroptosis inducer. It triggers iron-dependent cell death by increasing ROS levels. Additionally, it exhibits anticancer activity against esophageal adenocarcinoma cells with high YAP1 expression .
Wissenschaftliche Forschungsanwendungen
CIL56 findet Anwendungen in verschiedenen wissenschaftlichen Bereichen:
Chemie: Seine Rolle in der Ferroptoseforschung und der ROS-Modulation.
Biologie: Untersuchung von Zelltodwegen und Lipidstoffwechsel.
Medizin: Potenzielle therapeutische Implikationen für die Krebsbehandlung.
Industrie: Obwohl die industriellen Anwendungen begrenzt sind, kann das Verständnis seiner Mechanismen die Medikamentenentwicklung lenken.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen durch mehrere Mechanismen:
Induktion der Ferroptose: Durch die Erhöhung von eisenabhängigen ROS löst es Ferroptose aus.
Hemmung der YAP1/Tead-transkriptionellen Aktivität: Unterdrückt die YAP1/Tead-transkriptionelle Aktivität, was zu seinen Antikrebseigenschaften beiträgt.
Lipid-Synthese-Enzym ACC1: this compound kann über ACC1, ein Schlüsselenzym der Lipidsynthese, den Zelltod auslösen.
Wirkmechanismus
Target of Action
CIL56 primarily targets the zDHHC5-GOLGA7 protein acyltransferase complex and YAP1/Tead transcriptional activity . The zDHHC5-GOLGA7 complex is involved in protein S-acylation, a process that regulates the membrane association, trafficking, stability, and function of hundreds of proteins in the cell . YAP1/Tead is a transcriptional mediator of the Hippo signaling cascade, which activates gene expression to drive tumor formation .
Mode of Action
This compound interacts with its targets to induce cell death. It requires a catalytically active protein S-acyltransferase complex comprising the enzyme ZDHHC5 and an accessory subunit GOLGA7 . This complex is mutually stabilizing and localizes to the plasma membrane . This compound also inhibits YAP1/Tead transcriptional activity .
Biochemical Pathways
This compound affects several biochemical pathways. It induces an unconventional form of nonapoptotic cell death distinct from necroptosis, ferroptosis, and classic necrosis . This cell death is promoted by a plasma membrane protein acyltransferase complex comprising ZDHHC5 and GOLGA7 . This compound also inhibits anterograde protein transport from the Golgi apparatus .
Pharmacokinetics
It is known that this compound is soluble in dmso , which suggests that it could be well-absorbed and distributed in the body
Result of Action
This compound has been shown to significantly inhibit the proliferation and migration of certain cancer cells . It reduces the expression of iron-death-related proteins xCT and GPX4, as well as YAP1 protein . It also triggers cell death dependent upon the rate-limiting de novo lipid synthetic enzyme ACC1 .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the efficacy of this compound can vary depending on the type of cells it interacts with .
Biochemische Analyse
Biochemical Properties
CIL56 interacts with various enzymes and proteins in the cell. It has been reported to trigger cell death dependent upon the rate-limiting de novo lipid synthetic enzyme ACC1 . This compound also inhibits YAP1/Tead transcriptional activity, showing anti-cancer activity especially in YAP1 high-expressing esophageal adenocarcinoma cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to significantly inhibit the proliferation and migration of esophageal squamous cell carcinoma cells . This compound also reduces the expression of the iron-death-related proteins xCT and GPX4, as well as YAP1 protein .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It promotes cell death through an unconventional mechanism distinct from apoptosis and several known nonapoptotic pathways . This mechanism requires a plasma membrane-localized PAT complex comprising ZDHHC5 and GOLGA7 and involves disruption of Golgi function and membrane trafficking .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been reported to affect iron-dependent ROS production and fatty acid biosynthesis . This compound triggers the striking TOFA-sensitive accumulation of all detectable long chain saturated and monounsaturated fatty acids and all detectable polyunsaturated fatty acids .
Subcellular Localization
Preliminary findings showed a nuclear location of LRP5, which is known to bind to NUP37, a protein that interacts with this compound .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Leider sind spezifische Synthesewege und Reaktionsbedingungen für CIL56 in der Literatur nicht leicht verfügbar. Es ist wichtig zu beachten, dass this compound ein potenter Induktor der Ferroptose ist.
Industrielle Produktionsmethoden
Details zu industriellen Produktionsmethoden für this compound sind rar. Forscher konzentrieren sich in erster Linie auf seine biologischen Wirkungen und nicht auf die großtechnische Synthese.
Analyse Chemischer Reaktionen
CIL56 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Während spezifische Reagenzien und Bedingungen nicht dokumentiert sind, ist es entscheidend, seine Rolle bei der Förderung der Ferroptose zu erkennen.
Hauptprodukte
Die Hauptprodukte, die aus durch this compound induzierten Reaktionen resultieren, sind nicht explizit dargelegt. Weitere Forschung ist erforderlich, um diese Aspekte zu klären.
Vergleich Mit ähnlichen Verbindungen
Während detaillierte Vergleiche rar sind, liegt die Einzigartigkeit von CIL56 in seiner Doppelfunktion als Ferroptose-Induktor und YAP1-Inhibitor. Ähnliche Verbindungen mögen existieren, aber weitere Erkundungen sind erforderlich.
Eigenschaften
IUPAC Name |
N-[2,7-bis(piperidin-1-ylsulfonyl)fluoren-9-ylidene]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c27-24-23-21-15-17(32(28,29)25-11-3-1-4-12-25)7-9-19(21)20-10-8-18(16-22(20)23)33(30,31)26-13-5-2-6-14-26/h7-10,15-16,27H,1-6,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZXEEIUKQGUHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)N5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the mechanism of action of CIL56?
A1: this compound induces an unconventional form of nonapoptotic cell death that is distinct from necroptosis, ferroptosis, and classic necrosis []. While the exact mechanism remains unclear, this compound-induced cell death requires a protein acyltransferase complex consisting of the enzyme ZDHHC5 and its accessory subunit GOLGA7 []. This complex is localized to the plasma membrane and is involved in protein palmitoylation. Interestingly, the enzymatic activity of ZDHHC5 is not required for this compound uptake but is essential for its cell death-inducing effects []. Additionally, this compound treatment appears to inhibit protein secretion from the trans-Golgi apparatus [], suggesting a potential link to its mechanism of action.
Q2: Are there any specific genes identified that are involved in this compound-induced cell death?
A2: Yes, a genome-wide CRISPR screen identified several genes involved in this compound-induced cell death []. One crucial gene is ACACA (acetyl-CoA carboxylase 1), which encodes the rate-limiting enzyme in de novo lipid synthesis []. Disrupting ACACA renders cells resistant to this compound-induced death, suggesting a crucial role for lipid metabolism in this process []. Another study highlighted the role of trans-2-enoyl-CoA reductase (TECR), an enzyme involved in very long-chain fatty acid (VLCFA) synthesis and the sphingosine-to-glycerophospholipid pathway, in this compound-induced cell death []. Interestingly, while TECR is essential for this form of cell death, VLCFA synthesis itself appears dispensable. Instead, the study suggests that the conversion of sphingosine to palmitate by TECR plays a more significant role [].
Q3: What is the relationship between this compound and ceramide species?
A3: Research indicates that this compound treatment leads to a significant increase in palmitoyl-ceramide levels []. This finding is noteworthy because ceramide species have long been implicated in various cell death processes. The precise role of palmitoyl-ceramide in this compound-induced cell death is currently under investigation [], but it suggests a potential mechanism by which this compound exerts its lethal effects.
Q4: Does this compound interact with other signaling pathways involved in cell fate?
A4: There is evidence suggesting that this compound may interact with the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. One study demonstrated that this compound could inhibit the activity of Yes-associated protein (YAP), a downstream effector of the Hippo pathway []. Inhibiting YAP with this compound reduced hypoxia-induced endothelial-to-mesenchymal transition (EndMT) in a cellular model []. These findings suggest a potential interplay between this compound and the Hippo pathway, although further research is needed to fully elucidate this interaction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.